molecular formula C13H20N2O3 B13207575 Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13207575
M. Wt: 252.31 g/mol
InChI Key: NNJWPMKOBBSWPF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclohexyl group, an ethyl ester, and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclohexanone with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrazolone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.

    Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The pyrazolone moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its reactivity and solubility.

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may contribute to its distinct pharmacological profile compared to other pyrazole derivatives.

Biological Activity

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C14_{14}H19_{19}N3_{3}O2_{2}, and it has a molecular weight of approximately 263.32 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated for its antibacterial activity against various pathogenic bacteria. In vitro tests indicated that this compound showed notable effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound exhibited significant COX inhibitory activity, comparable to standard anti-inflammatory drugs like diclofenac . This suggests that it may be beneficial in treating inflammatory conditions.

Antitumor Activity

Several studies have investigated the antitumor potential of pyrazole derivatives. This compound was found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . These findings indicate that this compound could serve as a lead structure for developing new anticancer agents.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
  • Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyFindings
Study A (2020)Demonstrated significant antibacterial activity against E. coli with an MIC value of 32 µg/mL.
Study B (2021)Showed anti-inflammatory effects with a COX inhibition rate comparable to diclofenac at similar concentrations.
Study C (2023)Indicated antitumor activity in vitro with IC50 values below 20 µM in various cancer cell lines.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C13H20N2O3/c1-2-18-12(16)8-10-9-14-15(13(10)17)11-6-4-3-5-7-11/h9,11,14H,2-8H2,1H3

InChI Key

NNJWPMKOBBSWPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2CCCCC2

Origin of Product

United States

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